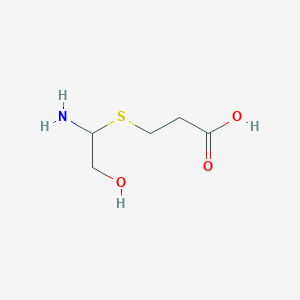
3-((1-Amino-2-hydroxyethyl)thio)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is an organic compound with the molecular formula C5H11NO3S It is a derivative of cysteine, an amino acid, and features a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid typically involves the reaction of cysteine with ethylene oxide. The reaction proceeds under mild conditions, with the cysteine acting as a nucleophile and attacking the ethylene oxide to form the thioether linkage. The reaction is usually carried out in an aqueous medium at a slightly elevated temperature to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Dithiothreitol, sodium borohydride; usually performed under mild conditions.
Substitution: Various alkylating or acylating agents; reaction conditions depend on the specific reagent used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid involves its interaction with various molecular targets. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteine: The parent amino acid from which 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is derived.
N-Acetylcysteine: A derivative of cysteine with similar antioxidant properties.
Glutathione: A tripeptide containing cysteine, known for its role in cellular antioxidant defense.
Uniqueness
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H11NO3S |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
3-(1-amino-2-hydroxyethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4(3-7)10-2-1-5(8)9/h4,7H,1-3,6H2,(H,8,9) |
InChI-Schlüssel |
WERFUVFRVFVSSF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(CO)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



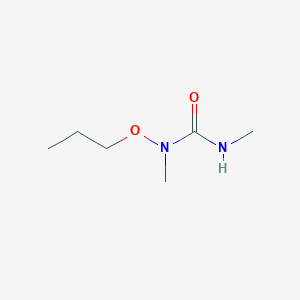
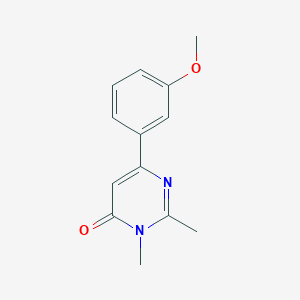
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
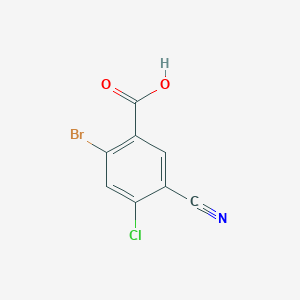

![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)

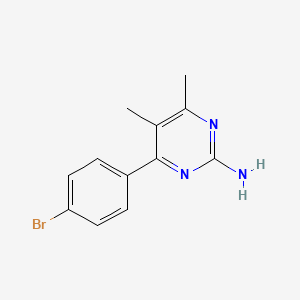
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
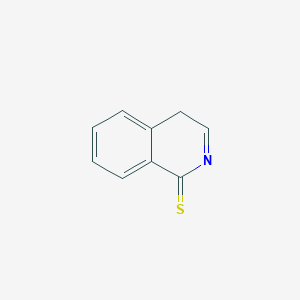
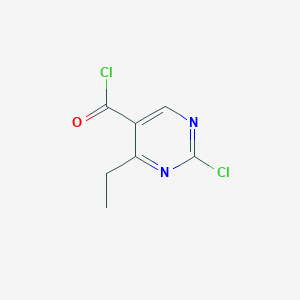
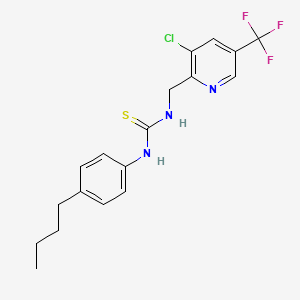
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
